molecular formula C21H23NO B123512 1-Hexyl-3-(1-naphthoyl)pyrrole CAS No. 162934-74-9

1-Hexyl-3-(1-naphthoyl)pyrrole

Cat. No.: B123512
CAS No.: 162934-74-9
M. Wt: 305.4 g/mol
InChI Key: QTWPXDHMBKIWDK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JWH 031 involves the reaction of 1-naphthoyl chloride with 1-hexyl-1H-pyrrole under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of JWH 031 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: JWH 031 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    JWH 018: Another synthetic cannabinoid with higher binding affinity for CB1 receptors.

    JWH 250: A phenylacetylindole with similar applications in research.

    AM-2233: A benzoylindole with comparable effects

Uniqueness: JWH 031 is unique due to its pyrrole-based structure and relatively low binding affinity for CB1 receptors, which distinguishes it from other synthetic cannabinoids like JWH 018 and JWH 250 .

Properties

IUPAC Name

(1-hexylpyrrol-3-yl)-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO/c1-2-3-4-7-14-22-15-13-18(16-22)21(23)20-12-8-10-17-9-5-6-11-19(17)20/h5-6,8-13,15-16H,2-4,7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWPXDHMBKIWDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=CC(=C1)C(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433914
Record name (1-Hexyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162934-74-9
Record name (1-Hexyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162934-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Hexyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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